molecular formula C6H11B B3242569 1-(Bromomethyl)-2-ethylcyclopropane CAS No. 1522557-16-9

1-(Bromomethyl)-2-ethylcyclopropane

Cat. No.: B3242569
CAS No.: 1522557-16-9
M. Wt: 163.06
InChI Key: NWPQBWPIBCOXRW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 2-ethylcyclopropane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethylcyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclopropanes with various functional groups.

    Elimination: Alkenes such as 2-ethylcyclopropene.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Hydrocarbons like 2-ethylcyclopropane.

Scientific Research Applications

1-(Bromomethyl)-2-ethylcyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-ethylcyclopropane involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-ethylcyclopropane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-2-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group.

    1-(Bromomethyl)-3-ethylcyclopropane: Similar structure but with the ethyl group at a different position on the cyclopropane ring.

Properties

IUPAC Name

1-(bromomethyl)-2-ethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPQBWPIBCOXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromomethyl)-2-ethylcyclopropane
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1-(Bromomethyl)-2-ethylcyclopropane
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1-(Bromomethyl)-2-ethylcyclopropane
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1-(Bromomethyl)-2-ethylcyclopropane
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1-(Bromomethyl)-2-ethylcyclopropane
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1-(Bromomethyl)-2-ethylcyclopropane

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